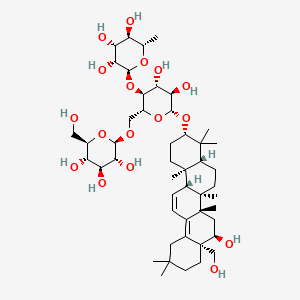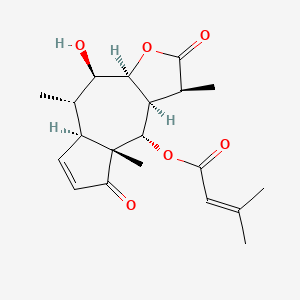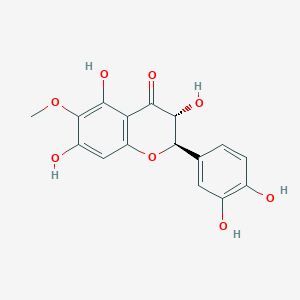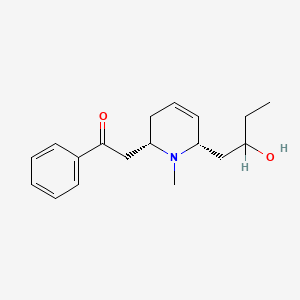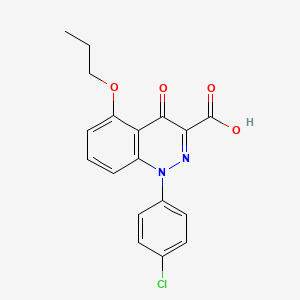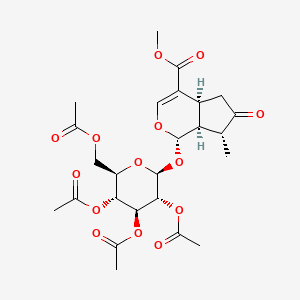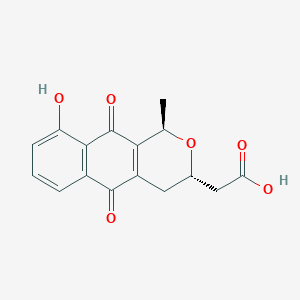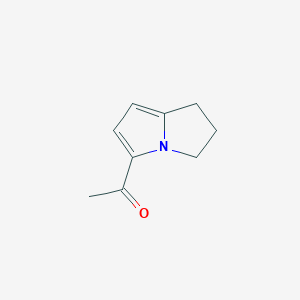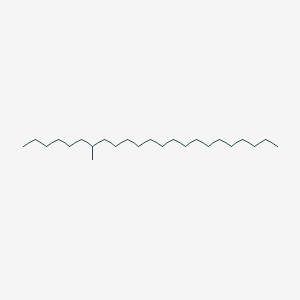
2-Furamide
Übersicht
Beschreibung
2-Furamide , also known as diloxanide or entamide furoate , belongs to the class of organic compounds known as 2-heteroaryl carboxamides . These compounds contain a heteroaromatic ring that carries a carboxamide group .
Molecular Structure Analysis
The molecular formula of 2-Furamide is C5H5NO2 , with an average mass of 111.099 Da and a monoisotopic mass of 111.032028 Da . The structure consists of a furan ring attached to an amide group.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Biomass-Based Transformation
A fundamental understanding of biomass-based transformation of furfural to 2-furamide is highly desirable for the extension of amide chemistry . In this research, direct amidation of furfural with hydroxylamine to 2-furamide was investigated by using a Cu-doped Co3O4 (Cu/Co3O4) catalyst . This process involves two competitive, independent, and parallel reaction pathways . The insights from this research highlight a kinetic understanding of a complex consecutive/parallel transformation of biomass-based aldehyde for amide product .
Chemical Synthesis
2-Furamide is used in the chemical synthesis industry. It is often used as a reagent or intermediate in the synthesis of other chemical compounds .
Research Use
2-Furamide is commonly used in research settings . It is often used in experiments to understand its properties and potential applications . This includes studies in fields like organic chemistry, biochemistry, and materials science .
Eigenschaften
IUPAC Name |
furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFIYRKPCACCNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060569 | |
| Record name | 2-Furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furamide | |
CAS RN |
609-38-1 | |
| Record name | 2-Furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Furancarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-FURAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IG4632C1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of furan-2-carboxamide?
A1: The molecular formula of furan-2-carboxamide is C5H5NO2, and its molecular weight is 111.10 g/mol. []
Q2: What are the key spectroscopic features of furan-2-carboxamide?
A2: Furan-2-carboxamide can be characterized using various spectroscopic techniques, including:
- IR Spectroscopy: Characteristic peaks for the amide carbonyl group (C=O) and N-H stretching vibrations. [, ]
- NMR Spectroscopy: Provides detailed information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule. [, , ]
Q3: How do structural modifications of furan-2-carboxamide impact its biological activity?
A3: Research has shown that incorporating various substituents on the furan ring or the amide nitrogen can significantly influence the biological activity of furan-2-carboxamide derivatives. For instance:
- Introducing a nitro group at the 5-position of the furan ring has been shown to enhance antifungal activity against certain strains. []
- Modifying the amide nitrogen with heterocyclic groups, such as thiazole or pyridazine derivatives, can impact the compound's activity against specific bacteria and fungi. []
- Replacing the amide hydrogen with alkyl or aryl groups can modulate the compound's activity and target selectivity. [, , , , , ]
Q4: How does the presence of specific substituents on furan-2-carboxamide influence its binding affinity to target proteins?
A4: Molecular docking studies have revealed that substituents on the furan ring and the amide nitrogen can significantly influence the binding affinity of furan-2-carboxamide derivatives to target proteins. For example:
- Introducing bulky substituents like piperidine and piperazine rings significantly enhanced the binding affinity towards the colony-stimulating factor 1 receptor (CSF1R). [, ]
- The presence of halogen atoms, such as chlorine or bromine, can enhance lipophilicity and influence the interaction with specific amino acid residues in the binding pocket. [, ]
Q5: Can you provide an example of a furan-2-carboxamide derivative with high potency for a specific target?
A5: (2S,3R)-N-[2-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619) is a potent and selective agonist of the α7 nicotinic acetylcholine receptor, showing promise for treating cognitive disorders. It exhibits over a thousand-fold selectivity for α7 over α4β2 receptor subtypes. []
Q6: What are the main biological activities reported for furan-2-carboxamide derivatives?
A6: Furan-2-carboxamide derivatives have exhibited a range of biological activities, including:
- Antimicrobial activity: Effective against various bacterial and fungal strains, with activity influenced by substituents on the furan ring and amide nitrogen. [, , , , , ]
- Anticancer activity: Certain derivatives demonstrate promising antiproliferative effects against various cancer cell lines. [, , ]
- Anti-hyperlipidemic activity: Some derivatives effectively lower lipid levels in animal models, suggesting potential for treating hyperlipidemia and related cardiovascular diseases. [, ]
- Muscle relaxant properties: KW-6629 (7-chloro-N,N,3-trimethylbenzo[b]furan-2-carboxamide) has been shown to possess central muscle relaxant effects in rats. []
- Cognitive-enhancing effects: Certain furan-2-carboxamide derivatives, such as ABT-239, act as potent and selective histamine H3 receptor antagonists, exhibiting potential for improving cognitive function in various animal models. []
Q7: Are there any furan-2-carboxamide derivatives currently used as drugs?
A7: While furan-2-carboxamide itself is not currently used as a drug, certain derivatives are under investigation as potential therapeutic agents. For example:
- TC-5619 is a selective α7 nicotinic acetylcholine receptor agonist showing promise for treating cognitive disorders. []
- [11C]CPPC, a radiolabeled furan-2-carboxamide derivative, is being investigated as a PET imaging agent for visualizing microglia, the brain's immune cells, and monitoring neuroinflammation. [, ]
Q8: What is known about the stability of furan-2-carboxamide and its derivatives?
A8: The stability of furan-2-carboxamide derivatives can vary depending on the specific substituents and environmental conditions.
- Photostability: Some furan-2-carboxamide derivatives, such as N-(n-butyl)-5-nitro-2-furamide (BNFA), can undergo photolysis, leading to the formation of different products depending on the solvent. []
- Thermal Stability: Thermal degradation studies have been conducted on furan-2-carboxamide metal complexes, providing insights into their stability at elevated temperatures. []
Q9: How has computational chemistry been employed in the study of furan-2-carboxamide derivatives?
A9: Computational chemistry has been instrumental in understanding the structure-activity relationships, binding modes, and potential applications of furan-2-carboxamide derivatives.
- Molecular Docking: This technique has been widely used to predict the binding modes and affinities of furan-2-carboxamide derivatives to various target proteins, such as CSF1R, VEGFR2, and BCL2. [, , ]
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies have been performed to correlate the physicochemical properties of furan-2-carboxamide derivatives with their biological activities, aiding in the design of more potent and selective compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Carboxy-3-(methylammonio)propyl]-L-histidine](/img/structure/B1196507.png)

